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Compound of Interest

Compound Name:
2,3'-Dichloro-4'-

methylbenzophenone

CAS No.: 861307-17-7

Cat. No.: B1359001

Get Quote

Executive Summary & Core Directive
This technical guide provides a rigorous spectroscopic analysis of 2,3'-Dichloro-4'-
methylbenzophenone (CAS: 861307-17-7), a critical intermediate in the synthesis of

specialized pharmaceuticals and agrochemicals. Unlike generic datasheets, this document

focuses on the causality of spectral features, distinguishing this specific isomer from its

structural analogues (e.g., 2,4'-dichloro isomers) which frequently occur as byproducts in

Friedel-Crafts acylations.

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development

Engineers.

Synthesis Context & Purity Profile
To interpret spectroscopic data accurately, one must understand the sample's origin. This

compound is typically synthesized via Friedel-Crafts acylation.[1]
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Precursors: 2-Chlorobenzoyl chloride and 3-Chloro-4-methylbenzene (also known as 2-

chlorotoluene, though numbering changes in the product).

Regioselectivity: The methyl group is a stronger activator than the chlorine atom. Acylation

occurs para to the methyl group (position 4 relative to methyl), or ortho if para is blocked. In

2-chlorotoluene, the position para to the methyl is available and sterically accessible, leading

to the 4'-methyl-3'-chloro substitution pattern in the benzophenone product.

Diagram 1: Synthesis & Impurity Logic
The following workflow illustrates the synthesis pathway and potential isomeric impurities that

must be ruled out via spectroscopy.
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(Ortho-acylation)

Minor Path (Ortho to Me)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the regioselective dominance of the para-position

relative to the methyl group, distinguishing the target from isomeric impurities.

Experimental Protocols (SOPs)
Data integrity relies on standardized sample preparation.

Nuclear Magnetic Resonance (NMR)
Solvent: Deuterochloroform (

) is the standard solvent. Use

only if solubility is an issue, noting that chemical shifts (

) will vary slightly.

Concentration: 10-15 mg for
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NMR; 40-50 mg for

NMR in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Parameter Criticality: For the aromatic region (7.0 - 8.0 ppm), ensure sufficient acquisition

time (AQ > 3.0 s) and digital resolution to resolve the meta (J ~ 2 Hz) and ortho (J ~ 8 Hz)

couplings.

Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) on neat solid/oil is preferred over KBr pellets to

avoid moisture interference.

Resolution: 4

.

Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI) at 70 eV.

Interface: 280°C to prevent condensation of the high-boiling benzophenone.

Spectroscopic Data Analysis[2][3][4]
Mass Spectrometry (MS)
Molecular Formula:

Molecular Weight: 265.13 g/mol

The mass spectrum is dominated by the Chlorine Isotope Pattern. Since the molecule contains

two chlorine atoms (

and

), the molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio.
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Ion Type m/z Relative Intensity Interpretation

Molecular Ion (

)
264 100% (Base Peak*) isotopologue.

M+2 266 ~65% isotopologue.

M+4 268 ~10% isotopologue.

Fragment A 153/155 High

3-Chloro-4-

methylbenzoyl cation.

(Alpha-cleavage at

carbonyl).

Fragment B 139/141 High

2-Chlorobenzoyl

cation. (Alpha-

cleavage at carbonyl).

Fragment C 111/113 Medium

2-Chlorophenyl cation

(Loss of CO from Frag

B).

*Note: Depending on the stability, the acylium ions (139 or 153) may be the base peak rather

than the molecular ion.

Diagram 2: MS Fragmentation Pathway
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Alpha Cleavage

Molecular Ion [M]+
m/z 264/266/268

3-Cl-4-Me-Benzoyl Cation
m/z 153/155

- (2-Cl-Phenyl)

2-Cl-Benzoyl Cation
m/z 139/141

- (3-Cl-4-Me-Phenyl)

3-Cl-4-Me-Phenyl Cation
m/z 125/127

- CO (28 Da)

2-Cl-Phenyl Cation
m/z 111/113

- CO (28 Da)

Click to download full resolution via product page

Caption: Electron Impact (EI) fragmentation pathway showing characteristic alpha-cleavage

leading to stable acylium ions.

Proton NMR ( )
This is the definitive method for structural verification. The key differentiator for this isomer is

the coupling pattern on the 3'-chloro-4'-methyl ring.

Reference Data (Predicted in

, 400 MHz):
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Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Logic

2.42 Singlet (s) 3H - Ar-CH
Methyl group

attached to

aromatic ring.

7.30 - 7.45 Multiplet (m) 4H -

Ring A (H-

3,4,5) + Ring

B (H-5')

Overlapping

aromatic

signals. H-5'

is shielded by

the ortho-

methyl group

but

deshielded by

Cl.

7.48
Doublet of

Doublets (dd)
1H Ring A (H-6)

Ortho to

C=O.

Deshielded

by carbonyl

anisotropy.

7.62
Doublet of

Doublets (dd)
1H Ring B (H-6')

Ortho to

C=O, Meta to

Methyl.

Shows ortho

coupling to H-

5' and meta

coupling to H-

2'.

7.78 Doublet (d) 1H Ring B (H-2') Diagnostic

Peak. Ortho

to C=O, Meta

to Cl. Isolated

proton

between

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituents

results in a

clean meta-

doublet.

Expert Insight: The presence of the doublet at ~7.78 ppm with a small coupling constant (

Hz) is the "fingerprint" of the 1,2,4-substitution pattern on Ring B. If this were the 2,4'-dichloro
isomer, you would see AA'BB' patterns or different splitting.

Carbon-13 NMR ( )
Reference Data (Predicted in

):

Chemical Shift (

, ppm)
Assignment Note

20.5 Ar-CH Methyl carbon.

126.5 - 133.0 Ar-CH Methine carbons of both rings.

131.5 C-Cl (Ring A) Quaternary.

134.2 C-Cl (Ring B) Quaternary.

138.5 C-1 (Ring A) Ipso to Carbonyl.

135.8 C-1' (Ring B) Ipso to Carbonyl.

142.0 C-Me (Ring B) Quaternary, Ipso to Methyl.

195.2 C=O Benzophenone Carbonyl.

Infrared Spectroscopy (IR)
The IR spectrum confirms functional groups but is less specific for isomer differentiation than

NMR.

3060
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: C-H stretch (Aromatic).

2925

: C-H stretch (Aliphatic methyl) - Weak.

1665

:C=O Stretch (Ketone). Strong, sharp peak. Lower than typical ketones (1715) due to
conjugation with two phenyl rings.

1590

: C=C Aromatic ring stretch.

1090

: C-Cl stretch (Chlorobenzene derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Solved 8-6: Friedel-Crafts - 3 For this assignment, the | Chegg.com [chegg.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2,3'-
Dichloro-4'-methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359001/docs#comprehensive-spectroscopic-
characterization-of-2-3-dichloro-4-methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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